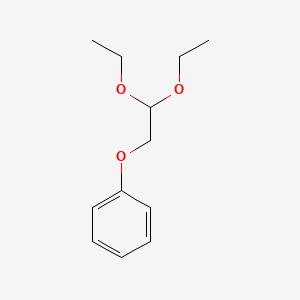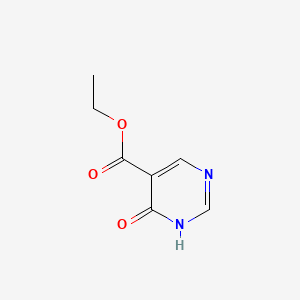
2,4,6-Trifenilpiridina
Descripción general
Descripción
2,4,6-Triphenylpyridine is a useful research compound. Its molecular formula is C23H17N and its molecular weight is 307.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2,4,6-Triphenylpyridine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2245. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,4,6-Triphenylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4,6-Triphenylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Química de Polímeros y Ciencia de Materiales
2,4,6-Trifenilpiridina se ha utilizado en la síntesis de polímeros funcionalizados con politirosina. Estos polímeros exhiben fuertes propiedades de emisión y tienen aplicaciones potenciales en el desarrollo de nuevos materiales con características fotofísicas únicas . La capacidad del compuesto para formar interacciones de enlace de hidrógeno con poli(4-vinilpiridina) sugiere su uso en la creación de materiales con propiedades ópticas personalizadas, lo que puede ser significativo en el campo de los dispositivos emisores de luz y los sensores .
Productos farmacéuticos
En la industria farmacéutica, la this compound sirve como intermediario en la síntesis de fármacos con una amplia gama de actividades biológicas. Estos incluyen propiedades anticonvulsivas, anestésicas, antipalúdicas, vasodilatadoras y antiepilépticas. Sus derivados han mostrado resultados prometedores como antioxidantes, anticancerígenos y agentes antibacterianos, destacando su importancia en el desarrollo de fármacos y la química medicinal .
Síntesis Química
Este compuesto juega un papel crucial en la síntesis orgánica, particularmente en la síntesis de una sola olla de triarilpiridinas. Se utiliza en protocolos de química verde que involucran catálisis bimetálica, lo que ofrece ventajas como rendimientos excelentes, tiempos de reacción más cortos y respeto al medio ambiente . Dichas metodologías son cruciales para desarrollar nuevas rutas sintéticas que sean más eficientes y sostenibles.
Investigación Biológica
Los derivados de this compound se han explorado por sus actividades antibacterianas y antifúngicas. Exhiben actividades interesantes contra bacterias Gram-negativas E. coli, bacterias Gram-positivas S. albus y el hongo Candida albicans . Esto sugiere aplicaciones potenciales en el desarrollo de nuevos tratamientos antibacterianos y antifúngicos.
Electrónica
Los derivados de this compound se han identificado como materiales prometedores para su uso en dispositivos emisores de luz orgánicos (OLED). Funcionan como materiales de transporte de electrones y bloqueo de huecos debido a sus propiedades electrónicas favorables . Esta aplicación es particularmente relevante en el avance de las tecnologías de visualización y los dispositivos electrónicos.
Aplicaciones Ambientales
Las fuertes propiedades de emisión de los compuestos funcionalizados con this compound tienen implicaciones en la detección ambiental. Por ejemplo, se pueden utilizar para desarrollar sensores para detectar metales pesados como Hg^2+ y Al^3+ en sistemas ambientales, ayudando a la monitorización y control de la contaminación .
Mecanismo De Acción
Target of Action
2,4,6-Triphenylpyridine is a compound that has been extensively exploited as chemosensors, photosensitizers, and intermediates in the synthesis of therapeutic drugs, insecticides, herbicides, and surfactants . It has been used in photodynamic cell-specific cancer therapy and found to be useful for the synthesis of DNA binding ligands, as a possible target in cancer therapy targeting G-quadruplex DNA .
Mode of Action
The mode of action of 2,4,6-Triphenylpyridine involves a four-step process: aldol condensation, Michael addition, cyclisation, and finally air oxidation . The reaction involves the condensation of an aldehyde and acetophenone to form an aldol product; on the other hand, a molecule of acetophenone with ammonia forms an enamine .
Biochemical Pathways
The biochemical pathways of 2,4,6-Triphenylpyridine involve the cyclo-condensation reaction of acetophenones, benzaldehydes, and ammonium acetate . This is known as one of the most conventional pathways for the synthesis of 2,4,6-triarylpyridines .
Result of Action
The result of the action of 2,4,6-Triphenylpyridine is the formation of highly substituted pyridines . These pyridines have a wide range of biological and pharmaceutical properties such as anti-convulsant, anesthetic, anti-malarial, vasodilator, anti-epileptic character . They are also used in agro-chemicals as pesticidal, fungicidal, and herbicidal .
Action Environment
The action of 2,4,6-Triphenylpyridine can be influenced by environmental factors. For instance, the fluorescence behavior of 2,4,6-triphenyl pyridine-functionalized polytyrosine shows solvatochromic effects in solvents with different polarities . Additionally, the reaction for the synthesis of 2,4,6-Triphenylpyridine proceeds well in the presence of 1 mol% of HNTf2 at 80 C under solvent-free conditions .
Safety and Hazards
Direcciones Futuras
2,4,6-Triphenylpyridine is a key building block to access functional molecules that are used in the design of advanced materials, metal–organic frameworks, supramolecules, reactive chemical intermediates, and drugs . Therefore, the development of more simple and efficient protocols for its synthesis is still in demand .
Propiedades
IUPAC Name |
2,4,6-triphenylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N/c1-4-10-18(11-5-1)21-16-22(19-12-6-2-7-13-19)24-23(17-21)20-14-8-3-9-15-20/h1-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRZHWQQBYDFNTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30206730 | |
| Record name | Pyridine, 2,4,6-triphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30206730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
580-35-8 | |
| Record name | Pyridine, 2,4,6-triphenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000580358 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 580-35-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2245 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyridine, 2,4,6-triphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30206730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-Triphenylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2,4,6-Triphenylpyridine?
A1: The molecular formula of 2,4,6-Triphenylpyridine is C23H17N, and its molecular weight is 307.38 g/mol. []
Q2: What is the preferred conformation of 2,4,6-Triphenylpyridine?
A2: Both experimental and theoretical studies, including X-ray analysis and AM1 calculations, indicate that 2,4,6-Triphenylpyridine adopts a disrotatory conformation. []
Q3: How does the structure of 3-Methoxy-2,4,6-triphenylpyridine minimize steric hindrance?
A3: In 3-Methoxy-2,4,6-triphenylpyridine, the methoxy group attached to the pyridine ring at the C3 position is nearly orthogonal to the pyridine ring plane. This minimizes steric hindrance with the neighboring phenyl rings. []
Q4: What kind of fluorescence properties do polymers containing 2,4,6-Triphenylpyridine units exhibit?
A5: Conjugated polymers incorporating 2,4,6-Triphenylpyridine moieties typically display strong fluorescence emission with large Stokes' shifts and high quantum yields. []
Q5: Do 2,4,6-Triphenylpyridine-based luminogens exhibit aggregation-induced emission enhancement (AIEE)?
A6: Yes, both small-molecule and polymeric luminogens based on the 2,4,6-Triphenylpyridine core have demonstrated AIEE properties. [, ]
Q6: How does crystallization affect the emission of 2,4,6-Triphenylpyridine and its cyano-functionalized derivative (TPP-CN)?
A7: Both 2,4,6-Triphenylpyridine and TPP-CN exhibit crystallization-enhanced emission (CEE). This is evidenced by their enhanced emission in crystalline structures formed through solvent-fuming and increased emission intensity in solid samples with prolonged annealing time under solvent vapors. [, ]
Q7: What are the electrochemical properties of poly(p-phenylenevinylene) derivatives containing 2,4,6-Triphenylpyridine (PN) or 1,3,5-triphenylbenzene (PC) segments?
A9: Both PC and PN polymers exhibit irreversible oxidation. PN shows quasi-reversible reduction, while PC reduces irreversibly. PC also has slightly higher ionization potential and electron affinity compared to PN. []
Q8: How can 2,4,6-Triphenylpyridine act as a neutral leaving group in palladium-catalyzed allylation reactions?
A10: N-allyl-2,4,6-triphenylpyridinium tetrafluoroborates can function as allylating reagents in palladium(0)-catalyzed reactions. 2,4,6-Triphenylpyridine is subsequently eliminated as a neutral leaving group. This method enables the allylation of various nucleophiles, including morpholine, sodium dimethyl malonate, and 2,6-dimethylaniline, under mild conditions. [, ]
Q9: How can 2,4,6-Triphenylpyridinium salts be used to synthesize alkyl thiocyanates from primary amines?
A11: Primary amines react with 2,4,6-Triphenylpyrylium thiocyanate to form 1-substituted-2,4,6-triphenylpyridinium thiocyanates. These intermediates readily undergo pyrolysis to yield the corresponding alkyl thiocyanate and 2,4,6-triphenylpyridine. []
Q10: What is a notable difference in reactivity between 2,4,6-triphenylphosphinine and 2,4,6-Triphenylpyridine towards Ir(III) and Rh(III)?
A12: While 2,4,6-triphenylphosphinine undergoes C-H activation with Ir(III) and Rh(III) to form cyclometalated complexes, 2,4,6-Triphenylpyridine does not exhibit this reactivity, highlighting a significant difference in their behavior despite their structural similarity. []
Q11: Can you describe a one-pot synthesis method for 2,4,6-triphenylpyridines?
A13: A copper-catalyzed oxidative sp3 C−H coupling of acetophenones with toluene derivatives offers a highly efficient one-pot synthesis of polysubstituted pyridines. This method exhibits good functional group tolerance and provides 2,4,6-triphenylpyridine in high yields. []
Q12: Can a metal-organic framework (MOF) containing 2,4,6-Triphenylpyridine be used as a catalyst?
A14: Yes, the porous crystalline Fe3O(BPDC)3 MOF, synthesized using a 2,4,6-Triphenylpyridine-derived linker (H3PTB = 4,4',4''-(pyridine-2,4,6-triyl)tribenzoic acid), acts as an efficient catalyst for the oxidative coupling of benzaldehyde and (E)-1-phenylethan-1-one O-acetyl oxime to form 2,4,6-triphenylpyridine. []
Q13: How does the Fe3O(BPDC)3 MOF compare to other catalysts in this oxidative coupling reaction?
A15: The Fe3O(BPDC)3 MOF demonstrates superior catalytic activity compared to other MOFs and traditional homogeneous catalysts in this reaction, achieving a higher reaction yield under milder conditions. []
Q14: Are there any examples of 2,4,6-Triphenylpyridine-based complexes used in photoredox catalysis?
A16: Anionic platinum(II) tetrazolato complexes incorporating a doubly cyclometalated 2,4,6-triphenylpyridine ligand have shown promise as photoredox catalysts for various reactions, including α-amino C–H functionalization, atom transfer radical addition (ATRA) chemistry, and hydrodeiodination. []
Q15: Have computational methods been used to study 2,4,6-Triphenylpyridine and its derivatives?
A17: Yes, computational techniques such as density functional theory (DFT) calculations have been employed to investigate the photophysical and electrochemical properties of 2,4,6-Triphenylpyridine-based cationic iridium(III) complexes. []
Q16: What insights have DFT calculations provided regarding the intramolecular interactions in these iridium(III) complexes?
A18: DFT studies have shown that despite the presence of close intramolecular face-to-face π–π stacking interactions in the ground state, these interactions are not strong enough to prevent the lengthening of Ir–N bonds in the excited metal-centered (3MC) states. []
Q17: Have computational studies been used to understand the mechanism of 2,4,6-Triphenylpyridine participation in C–F bond activation?
A19: Computational chemistry, coupled with experimental data, suggests that C–F activation in benzotrifluorides, mediated by frustrated Lewis pairs (FLPs) containing 2,4,6-Triphenylpyridine and B(C6F5)3, likely proceeds through a Lewis acid assisted SN1 pathway rather than a concerted FLP mechanism. []
Q18: How does the incorporation of 2,4,6-Triphenylpyridine units influence the thermal stability of polymers?
A20: The inclusion of 2,4,6-Triphenylpyridine moieties, particularly when linked to a 3,6-bis(tert-butyl)carbazole fragment, can significantly enhance the glass transition temperature of polymers, improving their thermal stability. []
Q19: Can 2,4,6-Triphenylpyridine derivatives be used in the synthesis of macrocyclic lactones?
A22: Yes, 2,4,6-Triphenylpyridine, along with 2-chloro-6-methyl-1,3-diphenylpyridinium tetrafluoroborate and benzyltriethylammonium chloride, can facilitate the high-yield conversion of long-chain hydroxy acids into macrocyclic lactones. This method has been successfully applied in the synthesis of various biologically relevant lactones. []
Q20: Can 2,4,6-Triphenylpyridine be used as a building block for proton-conducting nanotubes?
A23: A 2,4,6-triphenylpyridine-based diamine can be condensed with different aromatic dialdehydes to create various macrocycles that self-assemble into proton-conducting nanotubes upon protonation. These nanotubes exhibit varying proton conductivities due to differences in their internal pore sizes. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

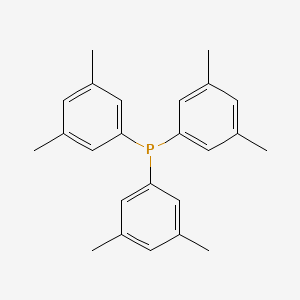
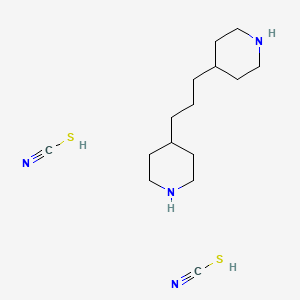
![2-[3-(6-Methylpyridin-2-yl)propoxy]ethanol](/img/structure/B1295137.png)
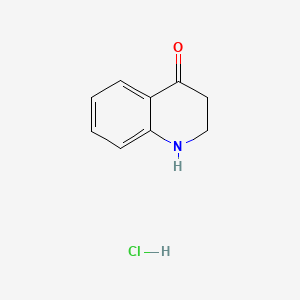
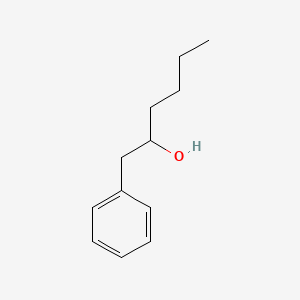
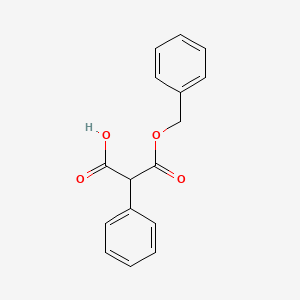
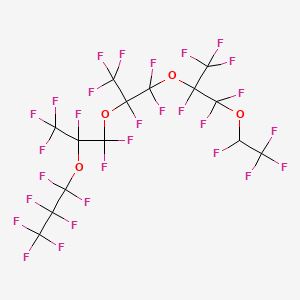


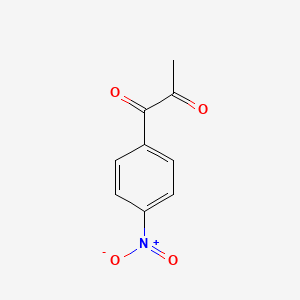
![4-{[(4-Chlorophenyl)sulfanyl]methyl}phenylamine](/img/structure/B1295148.png)
